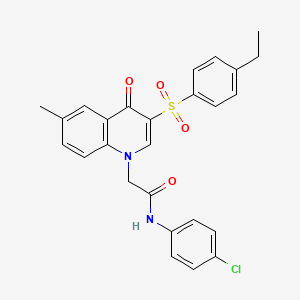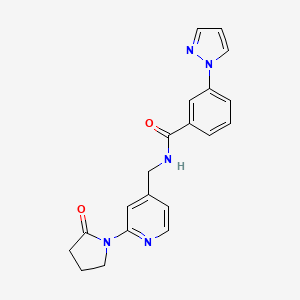![molecular formula C16H15ClN4OS B2552972 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1396635-32-7](/img/structure/B2552972.png)
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide, also known as CCT137690, is a small molecule inhibitor that has been shown to have potential in cancer therapy. This compound has been studied extensively in the scientific community due to its unique structure and mechanism of action.
Applications De Recherche Scientifique
Luminescent Materials
The compound has been used as a luminescent material . It has been characterized by NMR (1H and 13C) spectroscopy, high-resolution mass spectrometry, and elemental analysis. The materials have good thermal stability and electrochemical stability .
Organic Light Emitting Diodes (OLEDs)
The compound has been successfully used as a dopant emitter in Organic Light Emitting Diodes (OLEDs) . All doped devices showed strong emission and low turn-on voltage (3.9-4.8 V). The doped devices based on the difluoroborate complexes showed better EL performance than the ligand .
Pesticidal Agents
A series of novel b-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were efficiently synthesized via Betti reaction . The bioassay results showed that most of the synthesized compounds exhibited favorable insecticidal potentials, particularly towards oriental armyworm (50–100% at 200mg L 1) and diamondback moth (50 –95% at 10mg L 1) .
Acaricidal Agents
Some compounds also displayed lethality rates of 30 –90% against spider mite at the concentration of 100mg L 1 . These compounds could be considered as new insecticidal/acaricidal leading structures for further investigation .
Imaging TARP γ-8 dependent receptors in vivo
Based on a potent and selective TARP subtype γ-8 antagonist, the compound was used to perform the radiosynthesis of its 11C-isotopologue and conduct preliminary PET evaluation to test the feasibility of imaging TARP γ-8 dependent receptors in vivo .
Propriétés
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c1-21(10-14(22)19-9-11-5-2-3-8-18-11)16-20-15-12(17)6-4-7-13(15)23-16/h2-8H,9-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMQTVIXLIMPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CC=N1)C2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

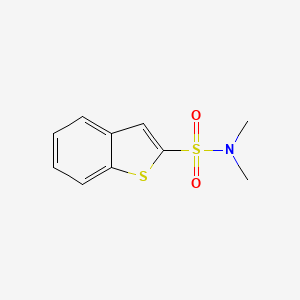
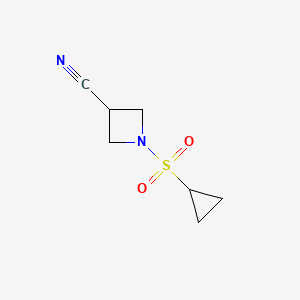
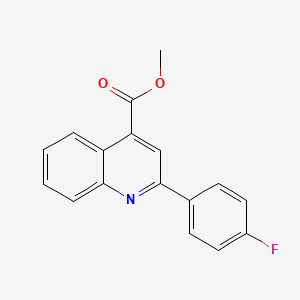

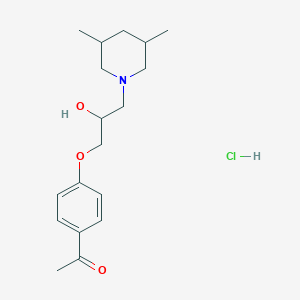
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide](/img/structure/B2552895.png)
![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2552896.png)
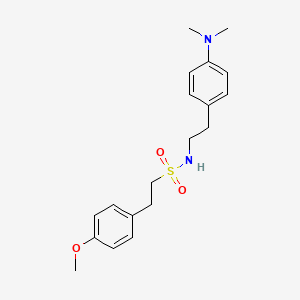
![1-methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2552898.png)
![4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552899.png)
![N-[(1-Benzyl-4-methylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2552901.png)
![N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B2552902.png)
